1-Boc-7-fluoro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

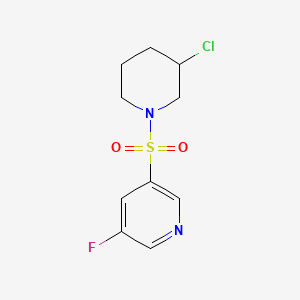

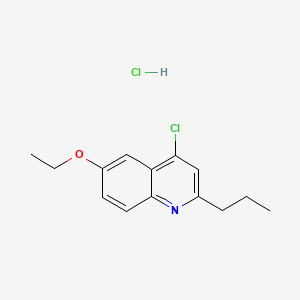

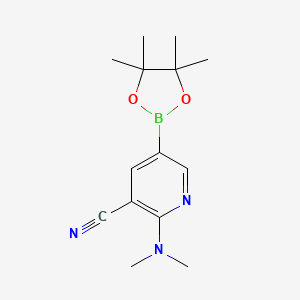

1-Boc-7-fluoro-1H-indazole, also known as tert-butyl 7-fluoro-1H-indazole-1-carboxylate, is a chemical compound with the molecular formula C12H13FN2O2 . It has a molecular weight of 236.25 . The compound is typically a white to brown solid .

Molecular Structure Analysis

The InChI code for 1-Boc-7-fluoro-1H-indazole is 1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 . This indicates the presence of a tert-butyl group (Boc), a fluorine atom at the 7th position, and an indazole ring in the structure.Physical And Chemical Properties Analysis

1-Boc-7-fluoro-1H-indazole is a white to brown solid . It has a molecular weight of 236.25 . The compound should be stored at a temperature of +4°C .科学的研究の応用

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

-

Pharmaceutical Applications

- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Several recently marketed drugs contain an indazole structural motif .

- For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

- Pazopanib is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .

-

Chemical Synthesis

- The synthesis of indazole derivatives involves various methods .

- These methods include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

-

Material Science

-

Phosphoinositide 3-Kinase δ Inhibitors

-

Dye-Sensitized Solar Cells

-

Alkaloids

- Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .

- They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .

- The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

-

Anti-Inflammatory and Antiarrhythmic Activities

-

Antifungal and Antibacterial Activities

-

Anti-HIV Activities

-

Treatment of Respiratory Diseases

-

Synthesis of Natural Products and Commercially Available Drugs

-

Treatment of Different Types of Disorders in the Human Body

Safety And Hazards

特性

IUPAC Name |

tert-butyl 7-fluoroindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCONSWGCHISOGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2F)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-7-fluoro-1H-indazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)